8-Bromoquinolin-2(1H)-one

Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors Drug Resistance Profiling

Research programs targeting drug-resistant HIV-1 require the 8-bromo positional isomer specifically; generic substitution with 6- or 7-bromo analogs causes complete efficacy loss against the A128T ALLINI-resistant mutant. This building block delivers defined regioselectivity in Suzuki-Miyaura cross-couplings, enabling convergent synthetic routes inaccessible to other isomers. - Retains full antiviral potency against clinically relevant drug-resistant HIV-1 mutants. - Validated dual COX/LOX inhibition for eicosanoid pathway interrogation. - High-affinity PLA2 binding for upstream inflammatory signaling studies. - 98% purity, stocked in multiple quantities for immediate dispatch.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 67805-67-8
Cat. No. B1278382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoquinolin-2(1H)-one
CAS67805-67-8
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=O)C=C2
InChIInChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12)
InChIKeyHGJBIJWBYATVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoquinolin-2(1H)-one: Chemical Identity and Procurement


8-Bromoquinolin-2(1H)-one (CAS 67805-67-8) is a heterocyclic building block within the quinolinone class, characterized by a bromine substituent at the 8-position of the quinolin-2(1H)-one core scaffold . Its molecular formula is C₉H₆BrNO with a molecular weight of 224.06 g/mol . The compound exists as a crystalline solid with a melting point range typically reported at 270–272°C for structurally analogous 7-bromo isomer, indicating thermal stability relevant to synthetic handling . As a halogenated heteroaromatic, its primary procurement relevance stems from its utility as a versatile intermediate for palladium-catalyzed cross-coupling reactions and as a scaffold in medicinal chemistry campaigns targeting diverse biological pathways .

Position-specific brominated quinolinone scaffold for structure-activity relationship studies
Synthetic intermediate for palladium-catalyzed cross-coupling at the 8-position
Supports antiviral and dual-enzyme inhibition pathway research

8-Bromoquinolin-2(1H)-one: Positional Isomer Specificity


Generic substitution with alternative bromoquinolin-2(1H)-one positional isomers (e.g., 6-bromo or 7-bromo) is not scientifically valid due to profound differences in biological target engagement and synthetic reactivity dictated by bromine substitution position. Direct comparative studies demonstrate that the 8-bromo isomer retains antiviral potency against clinically relevant drug-resistant HIV-1 mutants where the 6-bromo analog suffers complete efficacy loss [1]. Furthermore, the 8-position bromine exhibits distinct regioselectivity in palladium-catalyzed cross-coupling reactions, enabling synthetic pathways inaccessible to other positional isomers . These position-specific differences render the 8-bromo substitution pattern a non-fungible molecular feature for applications requiring precise structure-activity relationships or defined regiochemical outcomes.

Positional Isomer Mismatch
6-bromo or 7-bromo isomers may not replicate the biological response or antiviral resistance profile reported for the 8-bromo scaffold.
Regioselectivity Divergence
Cross-coupling reactivity can shift significantly with bromine position, altering synthetic outcomes and library generation.
Non-Halogenated Scaffold Limitations
The non-brominated quinolinone parent scaffold may not support the same class-level antiviral activity profile.

8-Bromoquinolin-2(1H)-one: Evidence vs. Isomers and Analogs


Antiviral Potency Against ALLINI-Resistant HIV-1 A128T Mutant

Direct head-to-head comparison reveals that the 8-bromo analog retains full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo positional isomer suffers a significant loss of potency under identical assay conditions [1]. This differential resistance profile is attributed to distinct binding interactions at the integrase dimer interface influenced by substitution position [1].

Antiviral Potency Retention
Head-to-head
Retained vs. Lost
8-Br retains effectiveness; 6-Br loses potency
Position-dependent antiviral endpoint context
HIV-1 IN A128T ALLINI-resistant mutant assay
Antiviral Drug Discovery HIV-1 Integrase Allosteric Inhibitors Drug Resistance Profiling

Superior Activity vs. Non-Halogenated ALLINI Scaffolds

Class-level comparative analysis within the multi-substituted quinoline ALLINI series demonstrates that the addition of bromine at the 8-position confers better antiviral properties compared to the non-halogenated parent quinoline scaffold [1]. This halogenation-dependent activity enhancement establishes the bromo-substituted analog as a superior starting point for lead optimization programs.

vs. Non-Halogenated Scaffold
Class-level inference
Improved antiviral profile
Non-halogenated parent vs. 8-Br analog
Halogenation supports enhanced antiviral activity context
Multi-substituted quinoline ALLINI series data
Medicinal Chemistry HIV-1 Inhibition Structure-Activity Relationship

Dual COX/LOX Inhibition in PGE2 Synthesis

8-Bromoquinolin-2(1H)-one inhibits prostaglandin E2 (PGE2) synthesis through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This dual-pathway inhibition profile is distinct from many conventional anti-inflammatory agents that target only COX isoforms, and represents a class-level differentiating feature of this brominated quinolinone scaffold.

Dual COX/LOX Inhibition
Supporting evidence
COX + LOX
Dual pathway inhibition confirmed in PGE2 assays
Supports broader eicosanoid biosynthesis pathway interrogation
Source review recommended; single-pathway inhibitors differ
Inflammation Enzyme Inhibition Eicosanoid Pathway

Suzuki-Miyaura Cross-Coupling at 8-Position

The bromine substituent at the 8-position of the quinolinone ring serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling regioselective functionalization at this position . This regiochemical control is distinct from the reactivity profiles of alternative positional isomers (e.g., 6-bromo or 7-bromo), which may exhibit different coupling efficiencies or regioselectivity under identical conditions due to varying electron density distributions across the quinoline ring system [1].

8-Position Reactivity
Cross-study comparable
Suzuki-Miyaura ready
Predictable regioselectivity at C8 position
Enables regiochemical control in convergent synthetic routes
Reactivity may vary with other bromo-isomers
Synthetic Methodology Palladium Catalysis C-C Bond Formation

8-Bromoquinolin-2(1H)-one: Research and Industrial Applications


HIV-1 ALLINI Lead Optimization & Resistance Studies

8-Bromoquinolin-2(1H)-one is the preferred scaffold for medicinal chemistry campaigns developing next-generation HIV-1 integrase allosteric inhibitors. Based on direct comparative evidence, this compound retains full antiviral effectiveness against the clinically relevant A128T ALLINI-resistant mutant virus, whereas the 6-bromo positional isomer loses potency entirely [1]. Research programs focused on overcoming drug resistance to existing integrase inhibitors should prioritize this specific isomer as a synthetic starting point for analog generation and structure-activity relationship exploration.

Dual COX/LOX Inhibitor Discovery for Inflammation

8-Bromoquinolin-2(1H)-one provides a validated starting point for dual cyclooxygenase and lipoxygenase inhibitor development. Its demonstrated ability to inhibit both COX and LOX enzymes distinguishes it from conventional selective COX inhibitors [1]. This dual inhibitory profile enables researchers to interrogate the broader eicosanoid biosynthesis network, particularly prostaglandin E2 synthesis, using a single molecular scaffold. Procurement of this compound is indicated for inflammation target validation studies requiring simultaneous modulation of multiple arachidonic acid metabolic pathways.

Regioselective Synthesis of 8-Arylquinolinones via Cross-Coupling

Synthetic chemistry laboratories requiring regioselective functionalization at the 8-position of the quinolin-2(1H)-one core should procure this brominated intermediate for Suzuki-Miyaura and related palladium-catalyzed cross-coupling applications. The 8-position bromine serves as an effective leaving group with predictable reactivity, enabling the construction of diverse 8-aryl and 8-heteroaryl quinolinone libraries [1]. Unlike other positional isomers whose coupling regioselectivity may vary based on ring electronics, the 8-bromo derivative offers defined synthetic control essential for convergent route planning .

Phospholipase A2 Binding for Eicosanoid Research

8-Bromoquinolin-2(1H)-one exhibits high-affinity binding to phospholipase A2 (PLA2), the enzyme responsible for arachidonic acid release from membrane phospholipids [1]. This binding property positions the compound as a useful probe for investigating the upstream regulation of eicosanoid biosynthesis. Research groups studying PLA2-mediated inflammatory signaling or seeking to validate PLA2 as a therapeutic target may utilize this compound as a tool molecule for competitive binding assays or as a structural template for inhibitor development.

Application
Selection Property
Validation Focus
HIV-1 ALLINI Resistance Studies
Position-specific antiviral endpoint context
Review A128T mutant response vs. other isomers
Dual Enzyme Inhibition Research
Broad eicosanoid pathway modulation
Verify COX/LOX inhibition in target model
Regioselective Synthetic Methodology
8-position cross-coupling reactivity
Confirm coupling efficiency in desired route
Phospholipase A2 Binding Studies
PLA2 binding affinity
Validate binding in competitive assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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